harringtonine

描述

Natural Occurrence and Botanical Origins

The natural occurrence of harringtonine (B1672945) is exclusively linked to plants belonging to the Cephalotaxus genus. These evergreen conifers, commonly known as plum yews, are the sole botanical sources from which this compound and its structurally related alkaloids are isolated.

This compound, along with other related alkaloids such as cephalotaxine (B1668394) (CET) and homothis compound (B1673347) (HHT), has been isolated from various species within the Cephalotaxus genus. Early research identified these compounds from species like Cephalotaxus drupacea and Cephalotaxus fortunei nih.govresearchgate.net. Cephalotaxus harringtonia has been particularly noted as a rich source of these antileukemic alkaloids researchgate.netnih.govtaylorfrancis.comharvard.edud-nb.info. Other species from which these alkaloids have been isolated or studied include C. oliveri, C. hainanensis, and C. griffithii harvard.educjnmcpu.com. The alkaloids are distributed throughout different parts of the plant, with studies indicating higher concentrations in seeds and roots compared to leaves, twigs, bark, or stems jipb.net.

This compound is a prominent member of the Cephalotaxus alkaloid family, which is characterized by a distinctive tetracyclic alkaloid backbone. This core structure comprises an azaspiranic 1-azaspiro[4.4]nonane unit fused with a benzazepine ring system nih.govresearchgate.netresearchgate.netdicp.ac.cnscispace.comchemistryviews.org. Within this family, cephalotaxine is the major alkaloid, possessing a free hydroxyl group at the C3 position. This compound and homothis compound are ester derivatives of cephalotaxine, differing in the nature of the side chain attached to this hydroxyl group nih.govpurdue.edu. The significance of these compounds, including this compound, lies primarily in their potent antileukemic and antitumor activities researchgate.netnih.govtaylorfrancis.comharvard.educjnmcpu.comresearchgate.netdicp.ac.cnpurdue.edumdpi.com. Homothis compound, in particular, has been approved by regulatory agencies for the treatment of certain types of leukemia, underscoring the therapeutic importance of this alkaloid class nih.govresearchgate.netresearchgate.netresearchgate.netdicp.ac.cnscispace.com.

Table 1: Key Alkaloids Isolated from Cephalotaxus Species

| Alkaloid Name | Primary Source Species(es) | Key Biological Activity |

| Cephalotaxine (CET) | C. drupacea, C. harringtonia | Generally considered inactive; precursor to active esters nih.govpurdue.edu |

| This compound (HT) | C. harringtonia, C. oliveri | Antileukemic, protein synthesis inhibitor nih.govresearchgate.netnih.govd-nb.infocjnmcpu.comresearchgate.netmdpi.comapexbt.commedchemexpress.com |

| Homothis compound (HHT) | C. harringtonia, C. fortunei | Antileukemic (FDA/EMA approved), protein synthesis inhibitor nih.govresearchgate.netnih.govd-nb.infocjnmcpu.comresearchgate.netmdpi.comapexbt.commedchemexpress.com |

| Isothis compound | C. harringtonia | Antileukemic researchgate.netnih.gov |

| Deoxythis compound (B1197191) (DHT) | C. harringtonia | Antileukemic researchgate.net |

| 11-Hydroxycephalotaxine | C. harringtonia | Precursor to harringtonines dicp.ac.cn |

Historical Context of Research on Cephalotaxus Alkaloids

The academic exploration of Cephalotaxus alkaloids, including this compound, spans several decades, marked by significant discoveries and therapeutic breakthroughs. Research into these compounds began in the mid-20th century, with initial reports highlighting the presence of alkaloids in the Cephalotaxus genus by Wall in 1954 nih.gov. The isolation and characterization of cephalotaxine, the main alkaloid, from Cephalotaxus drupacea by Paudler in 1963 marked a crucial step in understanding the chemical architecture of this family nih.govresearchgate.net.

The discovery of significant antileukemic activity in Cephalotaxus extracts, particularly against murine leukemias, spurred intensive research efforts by teams in China, Japan, and the United States nih.govresearchgate.netharvard.educjnmcpu.com. This period saw the identification of numerous Cephalotaxus derivatives, including this compound and homothis compound, which demonstrated promising antitumor properties nih.govresearchgate.netharvard.educjnmcpu.comresearchgate.net. This compound and its homolog, homothis compound, were found to inhibit protein synthesis by interfering with ribosomal function, a key mechanism underlying their therapeutic effects nih.govresearchgate.netd-nb.inforesearchgate.netapexbt.commedchemexpress.com.

A significant milestone in the history of this research was the approval of homothis compound (also known as omacetaxine) by the European Medicines Agency in 2009 and by the U.S. Food and Drug Administration in 2012 for the treatment of chronic myeloid leukemia nih.govresearchgate.netresearchgate.netresearchgate.netdicp.ac.cn. This regulatory approval validated decades of research into the therapeutic potential of these natural products. Following an initial period of intense investigation, research into Cephalotaxus alkaloids experienced a resurgence, leading to the identification of over 70 compounds and the development of advanced synthetic methodologies to access these complex molecules for further study and clinical application nih.govresearchgate.netresearchgate.netdicp.ac.cn. The intricate structures of these alkaloids have also made them compelling targets for total synthesis, driving innovation in organic chemistry dicp.ac.cnchemistryviews.org.

Table 2: Historical Milestones in Cephalotaxus Alkaloid Research

| Year/Period | Event | Significance |

| 1954 | Wall reports the presence of alkaloids in Cephalotaxus species. | Early indication of the genus's potential as a source of bioactive compounds. |

| 1963 | Paudler isolates and characterizes Cephalotaxine (CET) from Cephalotaxus drupacea. | Identification of the primary alkaloid and its core benzazepine-azaspirocyclic structure. |

| ~1970s | Use of Cephalotaxus alkaloids in Traditional Chinese Medicine (TCM) for treating malignancies. | Early clinical application of these compounds in specific regions. |

| ~1970s-1980s | Discovery of significant antileukemic and antitumor activities in Cephalotaxus extracts and derivatives. | Triggered extensive chemical structure elucidation and biological studies by international research groups. |

| 2009 | Homothis compound (HHT) approved by the European Medicines Agency (EMA). | First major regulatory approval for an alkaloid from this class, recognizing its efficacy in treating myeloid leukemia. |

| 2012 | Homothis compound (HHT) approved by the U.S. Food and Drug Administration (FDA). | Widespread recognition and availability of HHT (as omacetaxine) as a therapeutic agent for chronic myeloid leukemia. |

| Past two decades | Resurgence of research interest, identification of over 70 compounds, and development of synthetic routes. | Expansion of the known chemical diversity within the family and significant advancements in synthetic chemistry to produce these complex molecules for research and potential therapeutic use. |

Structure

3D Structure

属性

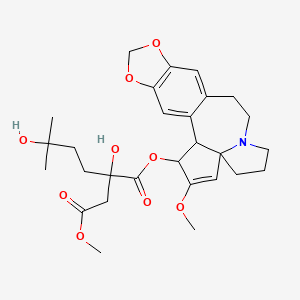

IUPAC Name |

1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVJATCHLFRDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26833-85-2 | |

| Record name | Harringtonine from Cephalotaxus harringtonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of Harringtonine

Total Synthesis Strategies of the Cephalotaxine (B1668394) Core

The construction of the tetracyclic cephalotaxine skeleton, characterized by its unique spirocyclic system and fused rings, has been a focal point of numerous synthetic endeavors. Various strategies have been developed, employing a range of chemical transformations to assemble this complex framework.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis has emerged as a powerful tool in the total synthesis of cephalotaxine and its analogues. These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds, enabling the efficient construction of key structural elements. For instance, palladium-catalyzed [3+2] cycloaddition reactions have been employed to construct methylenecyclopentane (B75326) intermediates, which are subsequently transformed into the cephalotaxine skeleton researchgate.net. Other approaches utilize successive palladium-catalyzed transformations, such as allylic amination and Heck reactions, to assemble the pentacyclic core with high efficiency and enantioselectivity acs.org. Palladium-catalyzed cross-coupling reactions, including those involving organoboron compounds, have also been instrumental in building precursors to the cephalotaxine skeleton capes.gov.brresearchgate.netacs.org.

Table 3.1.1: Palladium-Catalyzed Approaches to the Cephalotaxine Core

| Reaction Type / Strategy | Key Transformation | Key Reagents/Catalysts | Yield (Intermediate/Product) | Stereocontrol Aspect | Citation(s) |

| Palladium-Catalyzed [3+2] Cycloaddition | Cycloaddition of allylic acetate (B1210297) with nitrostyrene (B7858105) to form methylenecyclopentane | Pd catalysts | Good yield for intermediates | Not specified | researchgate.net |

| Successive Pd-Catalyzed Steps | Allylic amination and Heck reaction | Pd catalysts | High efficiency | Enantioselective | acs.org |

| Palladium-Catalyzed Cascade | Cascade cyclization | Pd catalysts | Not specified | Not specified | researchgate.net |

| Cross-Coupling / C-H Activation | Iterative cross-coupling, Heck-type/carbonylative C–H activation cascade | Pd catalysts | Not specified | Not specified | capes.gov.bracs.org |

Intramolecular Diels-Alder Reactions

Intramolecular Diels-Alder (IMDA) reactions, including transannular variants (TADA), are highly effective for constructing complex polycyclic systems in a single step, often with excellent control over stereochemistry. While primarily applied to related diterpenoids within the Cephalotaxus genus, such as harringtonolide (B1207010) researchgate.net, the principles of IMDA are broadly relevant to complex ring system formation. Strategies involving inverse-electron-demand [4+2] cycloadditions have also been utilized to assemble core skeletons of Cephalotaxus diterpenoids nih.gov. Other routes have employed N-iminium ion cyclization followed by ring-closing metathesis (RCM) to furnish the spiro-ring system characteristic of cephalotaxine cas.cn.

Table 3.1.2: Intramolecular Diels-Alder and Related Cycloaddition Strategies

| Reaction Type / Strategy | Key Transformation | Key Reagents/Catalysts | Yield (Intermediate/Product) | Stereocontrol Aspect | Citation(s) |

| Intramolecular Diels-Alder (IMDA) | [4+2] cycloaddition to form polycyclic frameworks | Varies | Varies | High stereocontrol | researchgate.netrsc.orgrsc.org |

| Inverse-Electron-Demand [4+2] Cycloaddition | Cycloaddition to construct core skeletons of diterpenoids | Varies | Not specified | Not specified | nih.gov |

| N-Iminium Ion Cyclization / RCM | Formation of spiro-ring system, followed by ring-closing metathesis | TiCl₄, Grubbs-II catalyst, Zhan catalyst-1B | 58-70% (RCM product) | Stereoselective | cas.cn |

| Transannular Cyclization | Cyclization of macrocyclic substrates | Varies | Not specified | Not specified | acs.org |

Oxidopyrylium-Based Cycloadditions

Oxidopyrylium cycloadditions represent a powerful method for constructing complex bicyclic scaffolds, often with high stereochemical density. While this methodology has been extensively applied to the synthesis of Cephalotaxus norditerpenoids like hainanolidol and harringtonolide acs.orgchemistryviews.orgnih.gov, its direct application to the construction of the cephalotaxine core itself for harringtonine (B1672945) synthesis is less commonly reported in the reviewed literature. However, the underlying [5+2] cycloaddition strategy offers a versatile route to fused ring systems relevant to natural product synthesis nih.gov.

Table 3.1.3: Oxidopyrylium-Based Cycloaddition Strategies

| Reaction Type / Strategy | Key Transformation | Key Reagents/Catalysts | Yield (Intermediate/Product) | Stereocontrol Aspect | Citation(s) |

| Oxidopyrylium [5+2] Cycloaddition | Construction of tetracyclic carbon skeletons | Varies | Varies | Varies | acs.orgchemistryviews.orgnih.gov |

| Palladium-Catalyzed Oxidopyrylium | Improved oxidopyrylium cycloadditions | Pd catalysis | Not specified | Not specified | nih.gov |

Furan (B31954) Oxidation–Transannular Mannich Cyclization

A particularly elegant and efficient strategy for constructing the cephalotaxine core involves a cascade reaction initiated by furan oxidation, followed by a transannular Mannich cyclization. This approach, notably developed by Beaudry and Ju, begins with the oxidative ring-opening of a furan precursor using reagents like DDQ. This process generates an amine-tethered dicarbonyl intermediate, which spontaneously undergoes a transannular Mannich reaction to form the congested cephalotaxine substructure oregonstate.eduthieme-connect.comresearchgate.netoregonstate.edu. This cascade reaction has been reported to build the full cephalotaxine substructure in a single operation with a yield of approximately 60% for the cephalotaxinone intermediate thieme-connect.comoregonstate.edu. Subsequent chiral resolution, often via Noyori asymmetric hydrogenation, provides access to enantiomerically pure (–)-cephalotaxine thieme-connect.comoregonstate.edu.

Table 3.1.4: Furan Oxidation–Transannular Mannich Cyclization Strategy

| Reaction Type / Strategy | Key Transformation | Key Reagents/Catalysts | Yield (Intermediate/Product) | Stereocontrol Aspect | Citation(s) |

| Furan Oxidation–Transannular Mannich Cyclization Cascade | Oxidative furan opening followed by spontaneous transannular Mannich cyclization | DDQ | 60% (cephalotaxinone) | Noyori asymmetric hydrogenation | oregonstate.eduthieme-connect.comresearchgate.netoregonstate.edu |

Stereoselective Transformations

Table 3.1.5: Stereoselective Transformations in Cephalotaxine Core Synthesis

| Transformation Type / Strategy | Key Step | Key Reagents/Catalysts | Stereocontrol Outcome | Citation(s) |

| N-Iminium Ion Cyclization | Construction of vicinal quaternary–tertiary carbon centers | Allylsilanes, TiCl₄ | Stereoselective | cas.cnacs.org |

| Noyori Asymmetric Hydrogenation | Enantioselective reduction of cephalotaxinone | Noyori catalysts (e.g., Ru-BINAP) | High enantioselectivity | thieme-connect.comoregonstate.edu |

| Asymmetric Polycyclization / Dual Catalysis | Building complex ring systems with stereocontrol | Varies (e.g., Rh-catalyzed annulation) | High stereocontrol | researchgate.netlzu.edu.cn |

| Palladium-Catalyzed Enantioselective Synthesis | Construction of the core via Pd-catalyzed reactions | Pd catalysts | Enantioselective | acs.org |

Synthetic Approaches to the Ester Side Chains

The ester side chain of this compound, typically a 4-methoxy-2-hydroxy-4-phenylbutanoate derivative, is crucial for its biological activity. The synthesis of this side chain often involves creating the α-hydroxy-α-phenylacetic acid motif, followed by esterification with cephalotaxine. Various strategies have been employed to construct this chiral side chain, including the use of α-ketoacids, lactone heterocycles, and β-lactones.

Approaches utilizing α-ketoacids as coupling partners have been explored, as have lactone heterocycles such as four-membered lactones, tetrahydrofurans, tetrahydropyrans, and seven-membered lactones magtech.com.cn. The challenge of attaching sterically hindered acyl chains has led to the development of methods employing β-lactone intermediates, which can impart beneficial bond angle strain to facilitate acylation reactions nih.gov. For instance, β-lactones derived from (R)-malic acid have been used in the synthesis of deoxythis compound (B1197191) and related compounds nih.gov. Some earlier synthetic routes noted that achieving asymmetry in the chiral center on the side chain was challenging google.com.

Table 3.2: Synthetic Approaches to this compound's Ester Side Chains

| Approach Type / Intermediate | Key Strategy | Key Reagents/Methods | Stereocontrol Aspect | Citation(s) |

| α-Ketoacid Intermediates | Synthesis of α-ketoacid derivatives for coupling | Varies | Varies | magtech.com.cn |

| Lactone Heterocycles | Using lactones (4-membered, THF, THP, 7-membered) as building blocks | Varies | Varies | magtech.com.cn |

| β-Lactone Intermediates | Imparting strain to facilitate acylation of cephalotaxine | Derived from (R)-malic acid | Enantioselective | nih.gov |

| Hemisuccinyl Chloride Esterification | Esterification of cephalotaxine with substituted hemisuccinyl chloride | Varies | Historically challenging for asymmetry | google.com |

| Optically Active Carboxylic Acids/Amides | Synthesis of chiral precursors for side chain construction | Varies | Enantioselective | google.com |

Compound List:

Anhydrothis compound

Cephanolides A, B, C, D

Cephalotaxine

Cephalotaxine alkaloids

Cephalotaxine norditerpenoids

Cephalotaxinone

Cephalotine B

Ceforalides C, D, F, G, H

Deoxythis compound

Fortuneicyclidins A and B

Hainanolidol

this compound

Homodeoxythis compound

Harringtonolide

Mechanistic Elucidation of Harringtonine S Biological Activities

Molecular Mechanisms of Protein Synthesis Inhibition

Harringtonine's primary mode of action involves its direct interference with the process of translation, specifically targeting the eukaryotic ribosome. Its effects span several critical stages of protein synthesis.

Ribosomal Binding Site Specificity (e.g., A-site cleft on 60S subunit)

This compound (B1672945) exhibits a high affinity for the eukaryotic ribosome, binding predominantly to the large ribosomal subunit (60S) nih.govmdpi.comtargetmol.commedchemexpress.comdiscovery.csiro.aumdpi.comnih.gov. Specifically, it targets the A-site cleft, a crucial region on the 60S subunit where aminoacyl-tRNAs (aa-tRNAs) normally bind to deliver amino acids for polypeptide chain elongation mdpi.comnih.govpatsnap.com. This compound binds to free 60S subunits or to ribosomes that have just assembled from subunits and initiated translation, but it does not significantly affect ribosomes already engaged in elongation nih.govd-nb.info. This selective binding is key to its mechanism, preventing the proper accommodation of incoming aa-tRNAs mdpi.com. Homothis compound (B1673347), a closely related analog, also binds to the A-site of the large ribosomal subunit, confirming the importance of this interaction for the activity of this class of compounds nih.govnih.govresearchgate.net.

Inhibition of Aminoacyl-tRNA Binding and Peptide Bond Formation

Upon binding to the A-site cleft, this compound sterically hinders the entry and proper positioning of aminoacyl-tRNAs mdpi.compatsnap.com. This interference directly prevents the binding of charged tRNAs to the acceptor site on the ribosome nih.govmdpi.comtargetmol.commedchemexpress.comdiscovery.csiro.aumdpi.comnih.govnih.govsemanticscholar.org. Consequently, the formation of the peptide bond, a critical step in elongating the polypeptide chain, is blocked nih.govmdpi.comtargetmol.commedchemexpress.comdiscovery.csiro.aunih.govresearchgate.netsemanticscholar.orgapexbt.com. This compound also inhibits the synthesis of polyphenylalanine directed by poly(U) and the binding of Phe-tRNA to ribosomes, further demonstrating its role in disrupting the core catalytic functions of the ribosome nih.govdiscovery.csiro.au.

Stalling of Translational Elongation

The inhibition of aminoacyl-tRNA binding and peptide bond formation leads to the stalling of ribosomes during the elongation phase of translation nih.govmdpi.comtargetmol.commedchemexpress.comdiscovery.csiro.aud-nb.infosemanticscholar.orgresearchgate.net. This compound effectively halts elongating ribosomes shortly after translation initiation or at specific codon sequences, such as Lys, Arg, or Tyr codons, depending on the surrounding context nih.govd-nb.inforesearchgate.netpnas.orgbiorxiv.orgoup.com. This stalling occurs because the ribosome, having initiated translation, cannot proceed with the addition of subsequent amino acids due to the blocked A-site. The drug arrests initiating ribosomes, preventing them from moving forward along the mRNA nih.goveirnabio.comresearchgate.net.

Effects on Polysome Formation and Ribosome Run-off

The stalling of ribosomes by this compound leads to a significant disruption of polysome formation. Polysomes are complexes of multiple ribosomes translating a single mRNA molecule. This compound treatment causes a depletion of polysomes, with a concomitant increase in the number of free 80S ribosomes biorxiv.orgoup.comresearchgate.net. This phenomenon is often described as "ribosome run-off," where ribosomes that were already actively elongating when this compound was introduced can complete translation and dissociate from the mRNA, while newly initiated ribosomes become stalled nih.govdiscovery.csiro.aubiorxiv.org. This characteristic effect makes this compound a valuable tool in experimental settings to synchronize ribosomes at initiation sites.

Impact on Translation Initiation

While this compound's primary impact is on elongation, its action at the very early stages of translation is profound and often described as affecting initiation apexbt.comeirnabio.com. By binding to free 60S subunits, it prevents their proper association with the 40S subunit and mRNA complex, thereby inhibiting the formation of functional 80S initiation complexes nih.goveirnabio.com. This early intervention effectively stalls ribosomes precisely at the translation start sites pnas.orgbiorxiv.orgoup.comnih.gov. Consequently, this compound is widely used in ribosome profiling techniques to map translation initiation sites (TISs) genome-wide, as it causes a clear accumulation of ribosome footprints at these locations nih.govd-nb.infopnas.orgeirnabio.comresearchgate.netnih.gov.

Table 1: this compound's Molecular Mechanisms of Protein Synthesis Inhibition

| Mechanism | Ribosomal Component Targeted | Outcome | Key References |

| Binding to the A-site cleft of the 60S subunit | 60S ribosomal subunit | Steric hindrance of aminoacyl-tRNA binding | mdpi.comnih.govpatsnap.com |

| Inhibition of aminoacyl-tRNA binding | A-site cleft | Prevents delivery of amino acids to the growing polypeptide chain | nih.govmdpi.comtargetmol.commedchemexpress.comdiscovery.csiro.aumdpi.comnih.govnih.govsemanticscholar.org |

| Inhibition of peptide bond formation | Peptidyl Transferase Center | Blocks the covalent linkage of amino acids | nih.govmdpi.comtargetmol.commedchemexpress.comdiscovery.csiro.aunih.govresearchgate.netsemanticscholar.orgapexbt.com |

| Stalling of translational elongation | Elongating Ribosomes | Halts ribosome progression along mRNA, particularly at initiation or specific codons | nih.govd-nb.inforesearchgate.netpnas.orgbiorxiv.orgoup.com |

| Depletion of polysomes and accumulation of 80S ribosomes | Ribosomal complexes | Disrupts efficient translation of mRNA; useful for mapping initiation sites | biorxiv.orgoup.comresearchgate.net |

| Inhibition of translation initiation (early elongation block) | Free 60S subunits | Prevents formation of functional 80S initiation complexes; stalls ribosomes at start codons | nih.govapexbt.comeirnabio.comresearchgate.net |

Cellular Responses and Signaling Pathway Modulation

The profound inhibition of protein synthesis by this compound triggers a range of cellular responses aimed at coping with the stress or initiating programmed cell death.

The disruption of protein synthesis leads to a general slowdown or cessation of cellular processes that rely on newly synthesized proteins, including cell cycle progression. This can result in cell cycle arrest, particularly in rapidly dividing cells like cancer cells, which are highly dependent on continuous protein production for growth and proliferation patsnap.com.

Furthermore, the accumulation of incomplete or misfolded polypeptide chains due to inhibited translation can activate the Unfolded Protein Response (UPR) pathway. The UPR is a cellular stress response originating in the endoplasmic reticulum, designed to restore protein homeostasis. However, prolonged or severe activation of the UPR can ultimately lead to apoptosis, or programmed cell death patsnap.com.

In certain cellular contexts, this compound and its analogs have been shown to modulate the levels of key regulatory proteins. For instance, homothis compound has been observed to reduce the expression of proteins such as Mcl-1, Cyclin D1, and c-Myc in specific lymphoma models apexbt.com. This compound itself has been reported to downregulate anti-apoptotic proteins like Bcl-2, thereby tipping the balance towards apoptosis patsnap.com. While the direct modulation of specific signaling pathways by this compound is an area of ongoing research, the consequences of its protein synthesis inhibition—cell cycle arrest and apoptosis—are well-established cellular responses.

Compound List:

this compound

Homothis compound

Isothis compound

Cephalotaxus alkaloids

Aminoacyl-tRNA

Phe-tRNA

Polyphenylalanine

Peptide chain

mRNA

tRNA

Ribosomes (40S, 60S, 80S subunits)

Mcl-1

Cyclin D1

c-Myc

Bcl-2

Induction of Cell Cycle Arrest

This compound significantly impacts cellular proliferation by inducing cell cycle arrest. This occurs as a consequence of its primary action: the inhibition of protein synthesis. By impeding the production of essential proteins required for cell cycle progression, this compound leads to the accumulation of cells in specific phases, notably G1 and G2/M. patsnap.comnih.govnih.gov Studies have demonstrated that this arrest can be sustained, with the duration dependent on the persistence of unresolved stalled ribosomes. nih.gov For instance, in HL60 cells, this compound at a concentration of 0.04 μM was observed to delay cell cycle progression through the S and G2 phases, culminating in arrest at the G1 phase. nih.gov

Apoptotic Pathway Activation

Beyond cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death. This process is critical in eliminating cancer cells that rely on continuous protein synthesis for survival and proliferation. patsnap.com The activation of apoptotic pathways by this compound is mediated through several key mechanisms involving the modulation of proteins that regulate cell survival and death.

Downregulation of Anti-apoptotic Proteins

This compound has been shown to decrease the expression levels of crucial anti-apoptotic proteins. These proteins, such as Bcl-2, Mcl-1, and cFLIP, normally function to inhibit programmed cell death, thereby promoting cell survival. patsnap.comresearchgate.netnih.govfrontiersin.orgmdpi.com By reducing the cellular content of these protective proteins, this compound tilts the balance towards apoptosis. For example, studies have indicated that homothis compound (a homolog of this compound) can reduce Mcl-1 levels in certain lymphoma models. apexbt.com

Upregulation of Pro-apoptotic Proteins

Concurrently with the downregulation of anti-apoptotic factors, this compound promotes the expression of pro-apoptotic proteins. These include members of the Bcl-2 family, such as Bax and Bak, which are essential effectors in initiating the apoptotic cascade. patsnap.comresearchgate.netfrontiersin.orgmdpi.comresearchgate.net The upregulation of Bax and Bak facilitates the permeabilization of the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway.

Activation of Caspases

The release of cytochrome c from mitochondria, triggered by the action of pro-apoptotic proteins, initiates the activation of a family of proteases known as caspases. researchgate.netnih.govmdpi.com this compound's ability to promote apoptosis is linked to the activation of these caspases, which execute the cellular dismantling process. Specifically, the activation of initiator caspases leads to the activation of executioner caspases (e.g., Caspase-3), which cleave vital cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. patsnap.commdpi.com

Interference with Cellular Stress Responses

This compound's disruption of protein synthesis can activate cellular stress response pathways. One significant pathway affected is the Unfolded Protein Response (UPR), a cellular mechanism activated by the accumulation of misfolded or incomplete proteins within the endoplasmic reticulum (ER). patsnap.comnih.govmdpi.comresearchgate.netwikipedia.org By inhibiting protein synthesis, this compound can lead to the accumulation of nascent, incomplete polypeptide chains. This accumulation can trigger the UPR, which, if prolonged or severe, can ultimately lead to apoptosis. patsnap.comnih.govmdpi.com

Modulation of Key Signaling Transducers

This compound influences various signaling pathways critical for cell survival, proliferation, and death. patsnap.comnih.govresearchgate.netresearchgate.net Its primary mechanism of inhibiting protein synthesis by targeting the ribosome's A-site cleft disrupts the elongation phase of translation. patsnap.comchemsrc.comtargetmol.commedchemexpress.comapexbt.com This inhibition can affect the levels of key signaling molecules. For instance, homothis compound has been shown to reduce the levels of short-lived signaling proteins such as c-Myc, Mcl-1, and Cyclin D1. apexbt.comresearchgate.net Furthermore, this compound and its homolog homothis compound have been reported to inhibit the activation of the STING-induced IFN-β promoter by interfering with the interaction between STING and TBK1, modulating innate immune signaling pathways. cjnmcpu.com

AKT/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer development and progression oncotarget.commdpi.comaging-us.com. This compound and its homolog, Homothis compound (HHT), have been shown to interfere with this pathway. Studies indicate that this compound can downregulate the phosphorylation of key components within the PI3K/Akt/mTOR pathway, including PI3K, Akt, and mTOR frontiersin.org. Furthermore, HHT has been observed to inhibit the PI3K/Akt pathway by downregulating Insulin Receptor Substrate 4 (IRS4) and by modulating microRNAs such as miR-18a-3p, which in turn affects the AKT/mTOR pathway and downstream apoptosis-related proteins frontiersin.org. This inhibition can lead to cell cycle arrest and influence apoptotic processes, contributing to this compound's anti-cancer effects patsnap.comfrontiersin.org.

STAT3 Downregulation

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a significant role in cell survival, proliferation, inflammation, and immune responses. Aberrant STAT3 activation is common in many cancers frontiersin.org. This compound and HHT have demonstrated the capacity to downregulate STAT3 activity. HHT, in particular, has been linked to the inhibition of STAT3 signaling, affecting anti-inflammatory responses and reducing the expression of STAT3-regulated anti-apoptotic genes like Bcl-2 and Mcl-1 frontiersin.orguni-frankfurt.de. Research has also shown that HHT can inhibit STAT3 phosphorylation and nuclear translocation, thereby modulating downstream gene expression that supports cancer cell survival and proliferation frontiersin.orgresearchgate.net. Studies have indicated that HHT can reduce STAT3 expression, which is crucial for cancer stem-like cell (CSLC) survival and the epidermal growth factor (EGF)-mediated β-catenin signaling pathway researchgate.net.

NRF2 Transcription Inhibition

Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes, playing a critical role in cellular defense against oxidative stress and inflammation. While the primary mechanism of this compound involves protein synthesis inhibition, some research suggests it may indirectly affect NRF2 regulation. One study noted that this compound's effect on cytokine mRNA expression resulted from blocking translation, implying a broad impact on gene expression regulation that could potentially involve transcription factors like NRF2 biorxiv.org. However, detailed mechanistic studies specifically on this compound's direct inhibition of NRF2 transcription are limited in the provided literature.

Targeting Protein Kinase B (PKB)

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that acts as a central mediator in the PI3K/Akt/mTOR pathway, regulating cell proliferation, survival, growth, and metabolism oncotarget.comaging-us.comnih.gov. PKB's involvement in promoting cell invasiveness and angiogenesis makes it a significant target in cancer therapy nih.gov. Computational studies have identified this compound as a molecule with a notable binding affinity to PKB. Docking simulations have assigned a binding score of -6.7 kcal/mol to this compound for PKB, suggesting a potential inhibitory interaction that is stronger than that of native ligands amazonaws.com. This interaction implies that this compound may directly target and inhibit PKB activity, thereby disrupting downstream signaling cascades that support cancer cell survival and proliferation.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) is a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis mdpi.com. This compound has demonstrated a significant binding affinity to VEGFR2, with docking simulations yielding a score of -7.4 kcal/mol amazonaws.com. This high affinity suggests that this compound can act as an inhibitor of VEGFR2. Inhibition of VEGFR2 signaling can disrupt angiogenesis, thereby limiting tumor vascularization and growth mdpi.comnih.gov. Furthermore, VEGFR2 phosphorylation is upstream of Akt activation and cyclooxygenase-2 (COX-2) induction, processes that contribute to pro-angiogenic effects, indicating that this compound's interaction with VEGFR2 could have broad implications for anti-angiogenic therapy plos.org.

Telomerase Inhibition

Telomerase is an enzyme responsible for maintaining telomere length, a process critical for the replicative immortality of cancer cells patsnap.com. While extensive research has focused on this compound's effects on protein synthesis and signaling pathways, some findings suggest a role in telomere maintenance. One study noted the inhibition of telomerase activity in NALM-6 cells in the context of this compound's effects ntu.edu.tw. This indicates a potential, albeit less detailed, mechanism by which this compound might contribute to its anti-cancer activity by targeting telomerase.

Data Table: this compound Binding Affinity to Key Targets

| Target Protein | Binding Affinity (kcal/mol) | Reference |

| Protein Kinase B (PKB/Akt) | -6.7 | amazonaws.com |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) | -7.4 | amazonaws.com |

Compound List

this compound

Homothis compound (HHT)

Protein Kinase B (PKB/Akt)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR2)

PI3K (Phosphoinositide 3-kinase)

mTOR (mechanistic Target of Rapamycin)

STAT3 (Signal transducer and activator of transcription 3)

NRF2 (Nuclear factor erythroid 2-related factor 2)

Telomerase

Vincristine (VCR)

Vinblastine (VLB)

Omacetaxine mepesuccinate

Ginkgetin

VEGF (Vascular Endothelial Growth Factor)

VEGFR1, VEGFR3

VEGF-B, PlGF (Placental growth factor)

NRP-1 (Neuropilin-1)

COX-2 (Cyclo-oxygenase-2)

p38MAPK (p38 mitogen-activated protein kinase)

ERK (extracellular regulated protein kinases)

MEK1/2

KRAS (Kirsten rat sarcoma viral oncogene homolog)

IL-6 (Interleukin-6)

JAK1 (Janus kinase 1)

CenpB (centromeric protein B)

CDK2, Cyclin A, B1, D1, E, Cdc2, Cdc25C

Mcl-1

IRS4 (Insulin receptor substrate 4)

PTEN (Phosphatase and tensin homolog)

PDK1 (Phosphoinositide-dependent kinase-1)

TSC1/2 (Tuberous sclerosis complex 1/2)

Ulk1 (Autophagy-initiating kinase)

TFEB (Transcription factor EB)

Atg proteins (Autophagy-related proteins)

ROS (Reactive oxygen species)

USP (Ubiquitin-proteasome system)

Idelalisib, Duvelisib, Copanlisib, Buparlisib, ZSTK474, Umbralisib

Imetelstat, BIBR1532, GRN163L

L-NAME (N(omega)-nitro-L-arginine methyl ester)

PECAM1/CD31, HOXA9, ESM1

Structure Activity Relationship Sar Studies and Analogue Development

Structural Modifications and their Impact on Biological Activity

Structure-activity relationship studies on harringtonine (B1672945) and its related compounds, such as homothis compound (B1673347) (HHT), have revealed critical structural elements essential for their biological functions. Research indicates that the tri-substituted olefin within the ester side chain is of paramount importance for the compound's activity jst.go.jp. Furthermore, modifications to the chiral centers present in the molecule have been observed to significantly alter its activity, underscoring the necessity for these centers to retain their native configuration for optimal efficacy mdpi.com.

The C-5' methyl group on the ester side chain of this compound has been identified as playing a significant role in modulating its antiproliferative effects against specific cell lines, such as HL-60 researchgate.net. Subtle structural differences, like the single methylene (B1212753) group difference between this compound and homothis compound in their side chains, can lead to discernible changes in their pharmacological profiles, highlighting the sensitivity of their activity to minor structural alterations researchgate.net. Moreover, compared to the inactive parental alkaloid cephalotaxine (B1668394), this compound exhibits more complex mechanisms of action, particularly in antiviral contexts, suggesting that the ester side chain is a key contributor to its distinct biological potency and mechanism nih.gov.

Variations in the Ester Side Chain and Stability

The ester side chain of this compound is a critical determinant of its biological activity and stability. Variations in this moiety can lead to significant alterations in the compound's pharmacological properties. Homothis compound, for instance, differs from this compound by a single methylene group in its ester side chain, a modification believed to influence its pharmacological effects and potentially enhance its stability researchgate.netasm.org. Specifically, a particular group within the homothis compound side chain is thought to contribute to increased compound stability asm.org.

The synthesis of active derivatives like homothis compound often involves the esterification of the core cephalotaxine alkaloid, emphasizing the crucial role of the ester linkage in conferring biological activity mdpi.com. The absence of this ester side chain, as seen in cephalotaxine, results in a lack of the characteristic antiviral activity observed with this compound, indicating that the ester moiety is indispensable for the compound's efficacy nih.gov. Consequently, modifications and variations within the ester side chain are considered vital for fine-tuning both the potency and stability of this compound analogues.

Design and Synthesis of Novel Cephalotaxine Derivatives

The pentacyclic structure of cephalotaxine, the parent alkaloid, has attracted considerable attention due to its inherent structural complexity and the potent antileukemic activity exhibited by its ester derivatives, including this compound and homothis compound jst.go.jp. This has motivated the design and synthesis of novel cephalotaxine derivatives aimed at enhancing or modifying their biological activities jst.go.jpmdpi.com.

Research efforts have specifically targeted the creation of "this compound ester derivatives with enhanced antiproliferative activities" scispace.com. These synthetic strategies typically involve making targeted modifications to the ester side chain attached to the cephalotaxine nucleus. For example, homothis compound is semi-synthesized from cephalotaxine via an esterification reaction, with ongoing research focused on optimizing these synthetic pathways mdpi.com. While many studies explore the synthesis of diverse heterocyclic compounds with various biological applications, the direct development of new cephalotaxine derivatives inspired by this compound focuses on precisely altering the cephalotaxine core and its ester side chain to improve interactions with biological targets such as ribosomes or viral proteins jst.go.jpmdpi.comnih.govnih.gov.

Computational Approaches to SAR

Computational methodologies are indispensable tools in understanding the SAR of this compound and in guiding the design of new analogues. These approaches provide molecular insights into how structural variations correlate with biological effects and facilitate the prediction of activity.

Molecular docking and all-atom molecular dynamics simulations have been instrumental in investigating this compound's interactions with viral proteins, such as the Spike protein and TMPRSS2 in SARS-CoV-2, and envelope proteins of the Zika virus (ZIKV) nih.govnih.gov. These simulations identify key residues and non-covalent interactions, like hydrogen bonds and hydrophobic forces, that are crucial for disrupting viral entry mechanisms nih.gov. The known mechanism of this compound, which involves binding to the 60S ribosome subunit and inhibiting protein assembly, is also leveraged in computational models. For instance, techniques like Run-Off Assays (ROA), which utilize this compound to stall ribosomes, are simulated computationally to analyze translation dynamics nih.gov.

More broadly, computational methods are essential for analyzing large compound datasets to establish comprehensive SARs and predict compound activity. Techniques such as quantitative structure-activity relationship (QSAR) modeling, activity landscape analysis, and activity cliff identification offer graphical and data-driven insights into the relationship between chemical structures and biological outcomes, thereby directing the design of novel molecules uni-bonn.deuni-bonn.de. SAR studies involving the synthesis and evaluation of various derivatives have been conducted to optimize specific activities, such as anti-Zika virus efficacy and selectivity researchgate.net.

Mechanisms of Resistance to Harringtonine

Cellular and Molecular Mechanisms of Acquired Resistance

Acquired resistance to harringtonine (B1672945) often involves complex cellular adaptations that allow cancer cells to survive drug exposure.

One significant mechanism contributing to multidrug resistance (MDR), including resistance to this compound, is the overexpression of efflux pumps. P-glycoprotein (P-gp), a protein encoded by the MDR-1 gene (also known as ABCB1), is a key member of the ATP-binding cassette (ABC) transporter superfamily. P-gp is embedded in the cell membrane and actively pumps a wide range of xenobiotic compounds, including chemotherapeutic agents, out of the cell wikipedia.orgscielo.br. This efflux activity can reduce intracellular drug concentrations to sub-therapeutic levels, thereby conferring resistance wikipedia.org.

Studies have indicated that the overexpression of the MDR-1 gene and its product, P-gp, is associated with reduced sensitivity to this compound nih.govaminer.org. For instance, experimental approaches involving the silencing of the MDR-1 gene have demonstrated a reversal of resistance to this compound in cancer cell lines.

Table 1: Reversal of this compound Resistance via mdr1 Gene Silencing in HT9 Cells

| shRNA Plasmid | Percentage of Resistance Reversal for this compound |

| p2.1-shRNA1 | 52.58% |

| p2.1-shRNA2 | 73.07% |

Data adapted from nih.gov. This table illustrates the efficacy of RNA interference (RNAi) targeting the mdr1 gene in restoring sensitivity to this compound.

This compound exerts its cytotoxic effects by binding to the A-site of the ribosome, a critical component of protein synthesis patsnap.comnih.goveirnabio.com. Resistance can arise from alterations in the ribosomal structure or function that diminish this compound's binding affinity. Such changes could involve mutations in ribosomal proteins or ribosomal RNA that directly affect the drug's docking site. While specific ribosomal alterations directly conferring this compound resistance are still an active area of research, the fundamental mechanism of resistance would involve preventing the drug from effectively inhibiting protein elongation patsnap.com.

Studies have also explored molecular changes in cells that have developed resistance to this compound. For example, in this compound-resistant HL60 cells, treatment with tetrandrine (B1684364) (a different compound) did not induce apoptosis, unlike in sensitive cells. This resistance was associated with high protein phosphorylation and a significant reduction in c-myc mRNA expression in the resistant cell lines when treated with tetrandrine nih.gov. These findings suggest that cellular pathways, including those regulating protein expression and phosphorylation, can be altered in this compound-resistant cells, potentially impacting their response to various therapeutic agents.

Strategies to Overcome Resistance in Preclinical Models

Developing strategies to circumvent or reverse this compound resistance is critical for its successful clinical application. Research in preclinical models has explored several promising approaches.

Combination Therapies: Combining this compound with other chemotherapeutic agents or targeted therapies is a key strategy to enhance its anti-cancer efficacy and mitigate resistance patsnap.compatsnap.com. By engaging multiple cellular pathways or targets, combination treatments can potentially overcome resistance mechanisms that arise from single-agent exposure. For instance, co-administering this compound with drugs that inhibit efflux pumps can increase intracellular drug concentrations and improve therapeutic outcomes nih.gov.

Gene Silencing of Efflux Pumps: As demonstrated in preclinical studies, targeting the genes responsible for efflux pump expression, such as the MDR-1 gene, can effectively reverse resistance nih.govnih.gov. RNA interference (RNAi) or other gene-editing technologies aimed at downregulating P-gp expression could restore cellular sensitivity to this compound.

Nanoparticle-Based Drug Delivery: Advanced drug delivery systems, such as nanoparticles, offer a means to bypass efflux pump-mediated resistance nih.gov. These nanoparticles can be engineered to encapsulate this compound, protecting it from premature expulsion by efflux pumps and facilitating its targeted delivery into cancer cells, thereby increasing intracellular drug accumulation and efficacy.

Compound List

this compound

Tetrandrine

P-glycoprotein (P-gp)

MDR-1 gene

c-myc mRNA

Bcl-2

Mcl-1

Bax

Bak

VEGF

Preclinical Investigations of Harringtonine S Biological Efficacy

Antineoplastic Efficacy in In Vitro Models

Harringtonine (B1672945) (HT) and its analog, homothis compound (B1673347) (HHT), have demonstrated significant growth-inhibitory effects across a spectrum of human cancer cell lines in laboratory settings. The primary mechanism of action involves the inhibition of protein synthesis, which leads to cell cycle arrest and programmed cell death, particularly in rapidly dividing cancer cells. patsnap.com

Studies on human leukemia and lymphoma cell lines have revealed differential sensitivity to this compound. Among ten cell lines tested, HL-60, an acute promyelocytic leukemia line, was the most sensitive, while DND-41, an acute lymphoblastic leukemia line, was the least, showing a 70-fold difference in activity. The sensitivity appears to be related to the degree of this compound binding to cellular components and the growth rate of the cell lines. nih.gov

In the context of breast cancer, HHT has shown cytotoxic effects against multiple triple-negative breast cancer (TNBC) cell lines, a subtype known for its aggressive nature and limited treatment options. nih.gov HHT was found to inhibit the in vitro growth of all four tested TNBC cell lines by more than 80% after 48-72 hours of exposure. nih.gov Further studies confirmed that HHT has a broad anti-cancer effect on human breast cancer cells, with MDA-MB-231 and MCF-7 cells showing particular sensitivity. nih.gov

The anti-cancer efficacy of HHT also extends to lung cancer. Research indicates that HHT can halt the proliferation and viability of lung cancer cells by inhibiting protein synthesis and inducing apoptosis. nih.gov

Below is a summary of the in vitro activity of this compound and homothis compound against various cancer cell lines.

| Cancer Type | Cell Line | Compound | Key Finding |

| Acute Promyelocytic Leukemia | HL-60 | This compound | Most sensitive among 10 leukemia-lymphoma cell lines tested. nih.gov |

| Acute Myeloid Leukemia | MONOMAC 6, MA9.3ITD, MA9.3RAS | Homothis compound | Potently inhibits cell growth and viability. haematologica.org |

| Triple-Negative Breast Cancer | MDA-MB-231 | Homothis compound | HHT inhibits in vitro growth by over 80%. nih.gov |

| Breast Cancer | MCF-7 | Homothis compound | Showed high sensitivity to HHT-induced growth inhibition. nih.gov |

| Breast Cancer | T47D, HCC-1937 | Homothis compound | HHT significantly increased the inhibition rates of proliferation. nih.gov |

| Lung Cancer | Not Specified | Homothis compound | HHT can stop the proliferation and viability of tumor cells. nih.gov |

The efficacy of this compound extends to models of cancer stem-like cells, which are believed to be responsible for tumor initiation, maintenance, and relapse. In preclinical models of acute myeloid leukemia (AML), homothis compound has been shown to inhibit the progression of the disease in vivo. haematologica.org Specifically, HHT demonstrated an inhibitory effect on the colony-forming activity of mouse hematopoietic stem and progenitor cells that had been transformed with leukemia-associated oncogenes. This reduction in colony formation suggests that HHT can target the self-renewal capacity of leukemic stem-like cells. haematologica.org

A primary mechanism through which this compound exerts its antineoplastic effects is the induction of apoptosis, or programmed cell death. Studies have demonstrated that both this compound and homothis compound can induce apoptosis in HL-60 leukemia cells. This is evidenced by characteristic molecular and morphological changes, such as internucleosomal DNA degradation (forming a "DNA ladder" in gel electrophoresis), nuclear chromosome segmentation, and condensation. nih.gov The apoptotic effect was found to be dependent on both the concentration of the compound and the duration of exposure. nih.gov

In breast cancer cells, HHT treatment leads to a significant, dose-dependent increase in the proportion of apoptotic cells. researchgate.net This is achieved through the rapid and strong reduction of key anti-apoptotic proteins, such as Mcl-1. nih.gov The primary action of this compound is the inhibition of protein synthesis, which halts the production of essential proteins that cancer cells require for progression through the cell cycle. patsnap.com This disruption leads to an accumulation of cells in the G1 or G2/M phases of the cell cycle, ultimately resulting in the inhibition of cell growth. patsnap.com

Antineoplastic Efficacy in In Vivo Models

The anti-tumor activity of this compound compounds observed in vitro has been corroborated in in vivo animal models using cell line-derived xenografts. In these models, human cancer cells are implanted into immunocompromised mice to form tumors.

In studies of triple-negative breast cancer, homothis compound administered to mice bearing MDA-MB-231 or MDA-MB-468 xenografts resulted in the inhibition of tumor growth. nih.gov Another study found that HHT was capable of inhibiting tumor growth in a xenograft model using MCF-7 breast cancer cells after five days of treatment. nih.govresearchgate.net

For hematological malignancies, HHT has been evaluated in "human-in-mouse" xenograft models of AML. nih.govhaematologica.org Treatment with HHT dramatically reduced the leukemic burden in the peripheral blood, bone marrow, and spleen of the mice, demonstrating a significant inhibitory effect on leukemia progression in vivo. haematologica.org

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunocompromised mouse, are considered to be highly representative of human cancer and are a valuable tool for preclinical drug evaluation. nih.govnih.govcrownbio.com These models maintain the principal characteristics of the original tumor, including its genetic profile and heterogeneity, making them potentially more predictive of clinical outcomes than standard cell line xenografts. nih.govchampionsoncology.com While the PDX platform is increasingly used for translational cancer research and to test the efficacy of novel oncology drugs, specific preclinical studies evaluating the efficacy of this compound in PDX models were not identified in a review of the available literature. nih.govmdpi.combiorxiv.org

Combinatorial Preclinical Strategies to Enhance Antitumor Activity

Preclinical investigations have explored the potential of this compound in combination with other established antitumor agents to assess interactive effects on cancer cell lines. In one in-vitro study using the human acute myelogenous leukemia cell line KG-1, this compound (HT) was combined with seven different anticancer drugs. nih.gov The interactions were categorized based on whether the combined effect was additive, subadditive (less than additive), or protective (antagonistic). nih.gov

The results indicated that combining this compound with cytosine arabinoside or dexamethasone (B1670325) produced additive effects. A subadditive interaction was observed when this compound was paired with methotrexate. Combinations with adriamycin or 5-fluorouracil (B62378) showed both subadditive and protective interactions. Meanwhile, combinations of this compound with acivicin (B1666538) or L-asparaginase were found to be mutually protective. Notably, in this series of preclinical tests, none of the seven combinations resulted in a supra-additive, or synergistic, enhancement of antitumor activity. nih.gov These findings suggest that sequential, rather than concurrent, administration of this compound with these agents might be a more effective strategy in a clinical setting. nih.gov

| Combined Agent | Observed Interaction with this compound |

|---|---|

| Cytosine arabinoside | Additive |

| Dexamethasone | Additive |

| Methotrexate | Subadditive |

| Adriamycin | Subadditive & Protective |

| 5-Fluorouracil | Subadditive & Protective |

| Acivicin | Protective |

| L-asparaginase | Protective |

Antiviral Efficacy in Preclinical Models

This compound has demonstrated broad-spectrum antiviral activity in various preclinical models, showing inhibitory effects against several distinct virus families.

Activity against Alphaviruses (e.g., Chikungunya Virus)

This compound has been identified as a potent inhibitor of Chikungunya virus (CHIKV) infection. nih.govnih.gov In preclinical studies, it displayed a 50% effective concentration (EC50) of 0.24 μM with minimal cytotoxicity. nih.govnih.gov Further investigation into its mechanism revealed that this compound inhibits an early stage of the CHIKV replication cycle that occurs after the virus has entered the host cell. nih.govnih.gov The compound has been shown to affect both viral RNA production and the expression of viral proteins in a dose-dependent manner. nih.govmdpi.comasm.org The antiviral effect was also observed in primary human skeletal myoblasts, which are a known target of CHIKV infection in vivo. nih.govresearchgate.net Studies involving the related Sindbis virus suggest that this compound's antiviral activity may extend to other alphaviruses. nih.gov

| Virus | Reported EC50 | Key Finding |

|---|---|---|

| Chikungunya Virus (CHIKV) | 0.24 μM | Inhibits post-entry replication stage; suppresses viral RNA and protein synthesis. nih.govnih.gov |

Activity against Flaviviruses (e.g., Zika Virus, Japanese Encephalitis Virus)

Preclinical research has established this compound's efficacy against mosquito-borne flaviviruses, including Zika virus (ZIKV) and Japanese encephalitis virus (JEV). mdpi.comnih.govnih.gov Against ZIKV, this compound exhibits multifaceted antiviral properties, interfering with multiple stages of the viral life cycle, including binding, entry, replication, and release. mdpi.comnih.govnih.gov Furthermore, it demonstrates strong virucidal effects, meaning it can directly inactivate virus particles. mdpi.comnih.gov Molecular docking studies have suggested that this compound can bind to the ZIKV envelope protein, which is crucial for the virus to bind to and enter host cells. mdpi.comnih.gov This inhibitory action leads to a dose-dependent suppression of ZIKV RNA, viral protein production, and the yield of new infectious virions. nih.gov The antiviral activity of this compound was also confirmed against the Japanese encephalitis virus. mdpi.comnih.govnih.gov

| Virus | Affected Viral Life Cycle Stages | Additional Findings |

|---|---|---|

| Zika Virus (ZIKV) | Binding, Entry, Replication, Release. mdpi.comnih.gov | Exhibits virucidal activity; may bind to the viral envelope protein. mdpi.comnih.gov |

| Japanese Encephalitis Virus (JEV) | Replication. nih.gov | Demonstrates dose-dependent antiviral activity. nih.gov |

Activity against Coronaviruses (e.g., SARS-CoV-2 and Variants)

This compound has emerged as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19. nih.govbiorxiv.org Preclinical studies have shown that it is effective not only against the original strain but also against subsequent variants of concern. nih.govbiorxiv.org Notably, its inhibitory activity appears to be enhanced against newer variants. The 50% inhibitory concentration (IC50) for blocking viral entry was found to be 0.217 μM for the original strain, which decreased to 0.101 μM for the Delta variant and 0.042 μM for the Omicron BA.1 variant. nih.govresearchgate.net An even greater potency was observed against the Omicron BA.5 subvariant, with an IC50 value lower than 0.0019 μM. nih.govresearchgate.net

| SARS-CoV-2 Strain/Variant | IC50 for Viral Entry Inhibition |

|---|---|

| Original Strain | 0.217 μM |

| Delta Variant | 0.101 μM |

| Omicron BA.1 Variant | 0.042 μM |

| Omicron BA.5 Variant | <0.0019 μM |

The antiviral mechanism of this compound against SARS-CoV-2 is characterized by a dual-targeting approach that blocks viral entry into host cells. nih.govnih.gov It functions as a small-molecule antagonist that simultaneously interacts with both a viral protein and a host cell factor. nih.govbiorxiv.orgnih.gov

Firstly, this compound targets the Spike (S) protein of the SARS-CoV-2 virus. nih.govnih.gov Molecular studies indicate that it binds to the receptor-binding domain (RBD) of the Spike protein, which is the part of the virus that recognizes and attaches to the ACE2 receptor on human cells. nih.gov This binding action interferes with the S protein-ACE2 interaction, a critical first step for viral infection. nih.govnih.gov

Secondly, this compound targets a key host protease called transmembrane protease serine 2 (TMPRSS2). nih.govnih.gov The host cell uses TMPRSS2 to cleave the viral S protein, a process that "primes" the virus and is essential for the fusion of the viral and host cell membranes. nih.gov By inhibiting the function of TMPRSS2, this compound prevents this necessary cleavage event, thereby blocking the fusion process and preventing the virus from releasing its genetic material into the cell. nih.govnih.gov This dual-blocking strategy—inhibiting both receptor binding and membrane fusion—effectively halts the virus at its entry stage. nih.govbiorxiv.org

Beyond blocking viral entry, this compound's fundamental mechanism as a protein synthesis inhibitor also plays a crucial role in disrupting the viral replication cycle. asm.orgpatsnap.com this compound is known to inhibit the elongation phase of eukaryotic translation by binding to the ribosome, the cellular machinery responsible for building proteins. asm.orgpatsnap.com

Once a virus successfully enters a host cell, it hijacks the cell's ribosomes to produce its own viral proteins, which are essential for replicating its genetic material (RNA) and assembling new virus particles. Studies on other RNA viruses, such as Chikungunya and Zika, have shown that this compound treatment leads to a significant reduction in both viral RNA and viral protein levels. asm.orgnih.gov For CHIKV, this compound was found to inhibit a phase in the replication cycle that occurs before RNA production, consistent with an effect on the synthesis of early viral proteins required for replication. asm.org Similarly, for ZIKV, the compound effectively suppressed the production of viral RNA and proteins. nih.gov A related compound, homo-harringtonine (HHT), has been noted as a particularly strong inhibitor of protein elongation, which is highly effective against coronaviruses that translate their numerous non-structural proteins as a single, large polyprotein. biorxiv.org By halting the production of these necessary viral components, this compound effectively stops the viral replication cycle.

Activity against Herpes Simplex Virus Type 1

This compound has demonstrated significant inhibitory effects against Herpes Simplex Virus Type 1 (HSV-1), including strains resistant to the common antiviral medication acyclovir. nih.govfrontiersin.orgnih.gov The primary mechanism of this antiviral activity is the reduction of Herpes Virus Entry Mediator (HVEM) expression, a key receptor for HSV-1 entry into host cells. nih.govfrontiersin.orgnih.gov

In vitro studies have shown that this compound effectively inhibits the early stages of HSV-1 infection. nih.govnih.gov The compound significantly suppressed HVEM expression at the mRNA and protein levels, thereby blocking the virus from entering host cells. nih.govresearchgate.net Notably, this compound's action is distinct from that of acyclovir, which targets viral DNA polymerase. nih.gov This different mechanism makes this compound a promising candidate for combating acyclovir-resistant HSV-1 strains. nih.govfrontiersin.org

Research has confirmed this compound's efficacy against several HSV-1 strains, including wild-type (HF, F, Mckrae) and two acyclovir-resistant strains (HSV-1 blue, HSV-1 153). frontiersin.org The compound exhibited potent inhibitory activity against all tested strains. frontiersin.orgresearchgate.net

Table 1: Inhibitory Concentration of this compound against Acyclovir-Resistant HSV-1 Strains

| Virus Strain | IC50 (µM) | IC90 (µM) |

|---|---|---|

| HSV-1 blue | 0.1320 | 0.7832 |

Data sourced from in vitro studies on Vero cells. nih.gov

Other Biological Activities in Preclinical Research

Beyond its antiviral effects, this compound has been investigated for its potential in skin protection and its anti-inflammatory properties in preclinical models.

This compound has shown promise as an anti-aging agent by protecting the skin's extracellular matrix (ECM) and enhancing its barrier function in in vitro models. mdpi.comnih.gov The compound's protective effects are attributed to its ability to modulate key molecular pathways involved in skin aging. mdpi.com

One of the primary mechanisms is the suppression of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and other ECM proteins. mdpi.comresearchgate.net Studies on normal human epidermal keratinocytes (NHEKs) under inflammatory stress showed that this compound significantly inhibited the expression of MMP-1, MMP-2, and MMP-9. mdpi.com

Table 2: Effect of this compound on the mRNA Expression of Matrix Metalloproteinases (MMPs) in NHEKs

| Gene | Effect of this compound |

|---|---|

| MMP-1 | Significantly Suppressed |

| MMP-2 | Significantly Suppressed |

In addition to inhibiting ECM degradation, this compound was found to restore the expression of genes related to collagen synthesis, which are often downregulated during skin aging. mdpi.comnih.gov

Table 3: Effect of this compound on the mRNA Expression of Collagen Synthesis-Related Genes in NHEKs

| Gene | Effect of this compound |

|---|---|

| COL1A1 | Restored Expression |

| COL1A2 | Restored Expression |

Furthermore, this compound demonstrated the ability to improve the expression of genes crucial for maintaining the skin's barrier function, which protects against environmental damage and dehydration. mdpi.comnih.gov

Table 4: Effect of this compound on the mRNA Expression of Skin Barrier-Related Genes in NHEKs

| Gene | Effect of this compound |

|---|---|

| SPINK5 | Improved Expression |

| LOR | Improved Expression |

| AQP3 | Improved Expression |

| FLG | Improved Expression |

| KRT1 | Improved Expression |

This compound has also exhibited potent anti-inflammatory effects in preclinical research. mdpi.com The compound has been shown to reduce the production of several pro-inflammatory cytokines and mediators that contribute to skin inflammation and aging. mdpi.comnih.gov

In studies using NHEKs stimulated with inflammatory agents, this compound markedly reduced the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). mdpi.com

Table 5: Effect of this compound on the Production of Pro-inflammatory Cytokines

| Cytokine | Effect of this compound |

|---|---|

| IL-1β | Markedly Reduced |

| IL-6 | Markedly Reduced |

The anti-inflammatory activity of this compound also extends to the inhibition of key inflammatory mediators. mdpi.com

Table 6: Effect of this compound on the Production of Inflammatory Mediators

| Mediator | Effect of this compound |

|---|---|

| Prostaglandin E2 (PGE2) | Markedly Reduced |

| Cyclooxygenase-2 (COX-2) | Markedly Reduced |

These findings suggest that this compound may mitigate inflammation through a multi-targeted approach, modulating various components of the inflammatory response. mdpi.com

Advanced Analytical and Research Methodologies for Harringtonine Studies

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC)

Chromatographic techniques are fundamental for the isolation and quantitative analysis of harringtonine (B1672945) from natural sources and biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most utilized methods due to their high resolution, sensitivity, and reproducibility. youtube.comyoutube.com

These systems operate by passing a sample mixture (the mobile phase) through a column containing a stationary phase. youtube.com The differential partitioning of the sample's components between the two phases results in their separation. UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures. youtube.com This results in significantly improved resolution, shorter analysis times, and increased sensitivity, which is particularly advantageous for detecting low-level metabolites of this compound. lcms.czwaters.com

In this compound studies, reversed-phase columns, such as the C18, are commonly employed. youtube.comresearchgate.net The separation is typically achieved using a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) buffer) and an organic modifier (like methanol (B129727) or acetonitrile) in an isocratic or gradient elution mode. researchgate.net Detection is often performed using UV detectors or, for higher specificity and sensitivity, fluorescence detectors or mass spectrometers. researchgate.net For instance, a simple protocol for assaying this compound from Cephalotaxus harringtonia cultures involves methanolic extraction, partitioning, and subsequent analysis by HPLC with UV detection. researchgate.net

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Column Type | Mobile Phase Example | Key Application | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Methanol/Ammonium Hydroxide/Chloroform | Quantification from callus and root cultures | researchgate.net |

| UPLC | ZORBAX Eclipse XDB-C18 | Methanol/Ammonium Formate (pH 3.0) | Separation of degradation products | researchgate.net |

| UPLC | Not Specified | Not Specified | Identification of metabolites in rat bile | lcms.cz |

Spectrometric Techniques for Structural Elucidation and Metabolite Identification (e.g., ESI-MS/MS, Q-TOF-MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. nih.gov When coupled with chromatographic systems like HPLC or UPLC, it allows for the analysis of complex mixtures. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it typically produces intact molecular ions, which is crucial for initial identification. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the selected parent ions and analyzing the resulting daughter ions. This fragmentation pattern serves as a structural fingerprint that helps in confirming the identity of a compound or elucidating the structure of an unknown metabolite. nih.gov

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF-MS), offer exceptional mass accuracy (<1 ppm) and resolution (>40,000 FWHM). lcms.cznih.gov This capability allows for the determination of the elemental composition of a molecule, which is critical for identifying unknown metabolites and distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). lcms.cz Studies have utilized UPLC-Q-TOF-MS to separate and characterize the forced degradation products of this compound under various stress conditions, leading to the identification of previously unreported derivatives. researchgate.net Software tools can then be used to analyze the fragment ions, facilitating the localization of biotransformation sites on the molecule. waters.com

Table 2: Spectrometric Applications in this compound Research

| Technique | Ionization Method | Analyzer | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| UHPLC-Q-TOF-MS | Not Specified | Q-TOF | Characterization of degradation products | Identified seven previously unreported degradation products. | researchgate.net |

| UPLC/oa-TOF MS | Not Specified | Orthogonal Acceleration TOF | Metabolite identification in rat urine | High resolution allowed for more conclusive MS/MS data from isobaric metabolites. | lcms.cz |

| LC-MS/MS | ESI | Not Specified | General metabolite identification | ESI is preferred for profiling unknown metabolites by forming intact molecular ions. | nih.gov |

Ribosome Profiling (Ribo-seq) and Translational Assays

Ribosome profiling, or Ribo-seq, is a powerful technique based on deep sequencing that provides a "global snapshot" of all ribosomes actively translating in a cell at a specific moment. wikipedia.org This method allows researchers to determine which mRNAs are being translated, identify the precise locations of translation start sites, and measure the rate of protein synthesis. wikipedia.orgnih.gov

This compound plays a crucial role in this methodology. It is a translation initiation inhibitor that specifically stalls ribosomes at the start codon immediately after the first peptide bond is formed, without affecting elongating ribosomes. nih.govbiorxiv.org By pre-treating cells with this compound, researchers can cause ribosomes to accumulate at translation initiation sites. nih.gov Subsequent nuclease digestion of unprotected mRNA, isolation of the ribosome-protected fragments, and deep sequencing reveals the precise start sites of protein synthesis across the entire transcriptome. nih.gov This has been instrumental in confirming translation from both canonical (AUG) and non-canonical start codons and in identifying novel upstream open reading frames (uORFs) that regulate gene expression. nih.goveirnabio.com

Table 3: Use of this compound in Translational Assays

| Assay | Function of this compound | Research Goal | Outcome | Reference |

|---|---|---|---|---|

| Ribosome Profiling (Ribo-seq) | Immobilizes initiating ribosomes at start codons | To map translation initiation sites genome-wide | Systematic definition of protein products; identification of non-AUG initiation sites. | nih.govnih.gov |

| Ribosome Profiling (Ribo-seq) | Stalls ribosomes at translation start sites | To study translation in HIV-infected cells | Confirmed translation of viral uORFs that elicit T-cell immune responses. | eirnabio.com |

| In vivo Ribosome Profiling | Blocks translation initiation | To measure organ-specific translation elongation rates | Determined elongation rates in mouse liver, kidney, and skeletal muscle. | biorxiv.org |

Molecular Docking and Simulation Studies for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as this compound, interacts with its protein target at an atomic level. mdpi.comf1000research.com These in silico methods are crucial for understanding the mechanism of action and for guiding the design of new therapeutic agents. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This is achieved by using scoring functions to estimate the binding affinity. MD simulations provide a more dynamic view, simulating the movements and interactions of the protein-ligand complex over time. researchgate.net This allows for the assessment of the complex's stability and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. researchgate.net